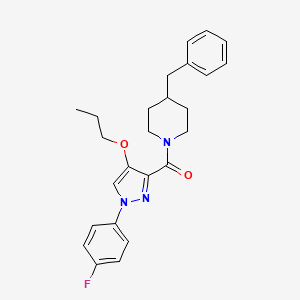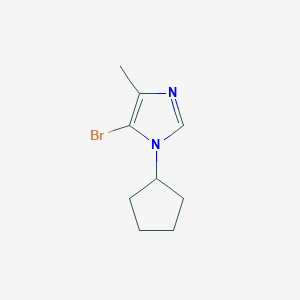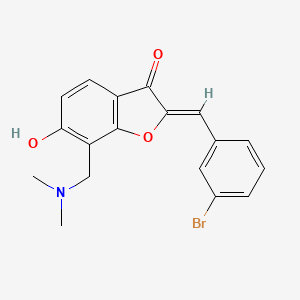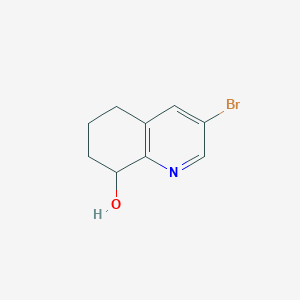![molecular formula C19H20N4O3 B2653081 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one CAS No. 1047424-73-6](/img/structure/B2653081.png)
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. NBQX has been extensively studied for its pharmacological properties and is widely used in scientific research.
Mécanisme D'action
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one acts as a competitive antagonist of the AMPA receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This leads to a reduction in neuronal excitability and synaptic transmission. 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one has a high affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects
The blockade of AMPA receptors by 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one can reduce the release of glutamate and other neurotransmitters from presynaptic terminals. In vivo studies have shown that 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one can reduce seizures and epileptiform activity in animal models. 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is its potency and selectivity for AMPA receptors. This makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, one limitation of 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is that it can also block kainate receptors at high concentrations, which can complicate the interpretation of experimental results. Another limitation is that 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one has a relatively short half-life in vivo, which can make it difficult to achieve sustained blockade of AMPA receptors.
Orientations Futures
There are several future directions for research on 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is growing interest in the use of AMPA receptor antagonists as potential therapies for epilepsy and other neurological disorders.
Conclusion
In conclusion, 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is a potent and selective antagonist of the AMPA receptors that has been extensively studied for its pharmacological properties. It has a range of scientific research applications, including the investigation of synaptic plasticity, learning, and memory, as well as the role of glutamate in neurodegenerative diseases. 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one has a well-understood mechanism of action and has been shown to have a range of biochemical and physiological effects. While there are some limitations to the use of 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one in lab experiments, it remains a valuable tool for investigating the function of AMPA receptors and their role in neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one involves several steps, including the condensation of piperidine-4-carboxylic acid with 2-nitrobenzaldehyde, followed by cyclization with anthranilic acid. The resulting compound is then treated with acetic anhydride and triethylamine to form the spirocyclic ring system. Finally, the nitro group is reduced to an amino group using catalytic hydrogenation.
Applications De Recherche Scientifique
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is widely used in scientific research as a tool to study the function of glutamate receptors. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one has also been used to study the effects of glutamate receptor antagonists on neuronal excitability and to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1'-[(4-nitrophenyl)methyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18-16-3-1-2-4-17(16)20-19(21-18)9-11-22(12-10-19)13-14-5-7-15(8-6-14)23(25)26/h1-8,20H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKTTSEXRDHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=CC=CC=C3C(=O)N2)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)






![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)

